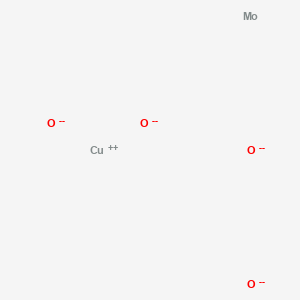

四酸化モリブデン銅

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

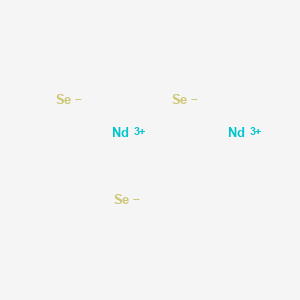

Copper molybdenum tetraoxide, with the chemical formula CuMoO₄, is a compound that combines copper and molybdenum oxides. It is known for its unique properties and potential applications in various fields, including catalysis, electronics, and materials science. The compound is characterized by its high thermal stability, electrical conductivity, and catalytic activity, making it a subject of interest for researchers and industrial applications.

科学的研究の応用

Copper molybdenum tetraoxide has a wide range of scientific research applications due to its unique properties:

Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogen evolution reactions (HER) and oxygen evolution reactions (OER).

Electronics: Copper molybdenum tetraoxide is used in the fabrication of electronic devices due to its high electrical conductivity and thermal stability. It is employed in the production of thin films, sensors, and other electronic components.

Materials Science: The compound is studied for its potential use in advanced materials, including nanocomposites and coatings. Its unique structure and properties make it an attractive candidate for developing new materials with enhanced performance.

Environmental Applications: Copper molybdenum tetraoxide is explored for its potential use in environmental remediation, including the degradation of organic pollutants and the removal of heavy metals from wastewater

作用機序

Target of Action

Copper molybdenum tetraoxide, also known as copper molybdate, is a compound that primarily targets the hydrogen evolution reaction (HER) process . This process is crucial for the practical application of hydrogen production, an environmentally friendly and energy-dense fuel .

Mode of Action

The compound interacts with its targets through a process known as doping engineering , which is a strategy to optimize the electrocatalytic activity of electrocatalysts . By incorporating copper atoms into the interlayer of the molybdenum trioxide (MoO3) material, the catalytic activity of the material is optimized . The resulting compound, Cu-MoO3, has a larger surface area, higher conductivity, and strong electron interactions, which contribute to optimal reaction kinetics of the HER process .

Biochemical Pathways

The mechanism of action of molybdenum, a key component of copper molybdenum tetraoxide, is complex and involves metabolic interaction with copper, sulfate, and tungsten . Molybdenum is a cofactor for enzymes such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes are involved in various biochemical pathways, affecting a wide range of metabolic processes.

Pharmacokinetics

It’s worth noting that the compound’s high conductivity and large surface area, resulting from the incorporation of copper atoms, may influence its bioavailability .

Result of Action

The primary result of the action of copper molybdenum tetraoxide is the optimization of the HER process . The Cu-MoO3 nanosheet only needs a small overpotential of 106 mV to reach the geometric current density of 10 mA cm−2 . This indicates its promising application in hydrogen generation .

Action Environment

The action, efficacy, and stability of copper molybdenum tetraoxide can be influenced by various environmental factors. For instance, the compound’s electrocatalytic activity can be optimized through doping engineering, a process that can be affected by the surrounding environment . .

準備方法

Synthetic Routes and Reaction Conditions: Copper molybdenum tetraoxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of copper oxide (CuO) and molybdenum trioxide (MoO₃) at high temperatures. The reaction typically occurs at temperatures ranging from 600°C to 800°C, resulting in the formation of CuMoO₄.

Industrial Production Methods: In industrial settings, copper molybdenum tetraoxide is often produced through the roasting of copper-containing molybdenite concentrates with sodium salts, followed by water leaching. This process involves the oxidation of molybdenum disulfide (MoS₂) to molybdenum trioxide (MoO₃) and the subsequent reaction with copper compounds to form CuMoO₄. The roasting process is carried out at temperatures between 580°C and 600°C, and the resulting product is purified through hydrometallurgical techniques .

化学反応の分析

Types of Reactions: Copper molybdenum tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both copper and molybdenum oxides.

Common Reagents and Conditions:

Oxidation: Copper molybdenum tetraoxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). The oxidation process typically occurs under acidic conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) at elevated temperatures. The reduction process often leads to the formation of lower oxidation state compounds such as molybdenum dioxide (MoO₂) and copper metal (Cu).

Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements or groups. For example, copper molybdenum tetraoxide can react with halogens to form halogenated derivatives.

Major Products Formed: The major products formed from these reactions include molybdenum dioxide (MoO₂), copper metal (Cu), and various halogenated compounds.

類似化合物との比較

- Molybdenum trioxide (MoO₃)

- Tungsten trioxide (WO₃)

- Molybdenum dioxide (MoO₂)

- Copper oxide (CuO)

- Zinc molybdate (ZnMoO₄)

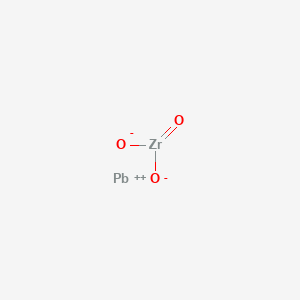

特性

CAS番号 |

13767-34-5 |

|---|---|

分子式 |

CuMoO4 |

分子量 |

223.49 g/mol |

IUPAC名 |

copper;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/Cu.Mo.4O/q+2;;;;2*-1 |

InChIキー |

IKUPISAYGBGQDT-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Cu+2].[Mo] |

正規SMILES |

[O-][Mo](=O)(=O)[O-].[Cu+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

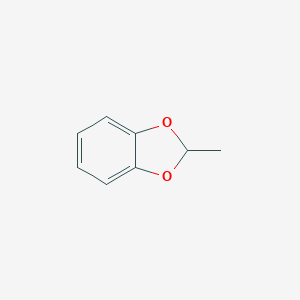

![4,5,8,9-Tetrahydrocycloocta[c]isoxazol-3-amine](/img/structure/B76877.png)